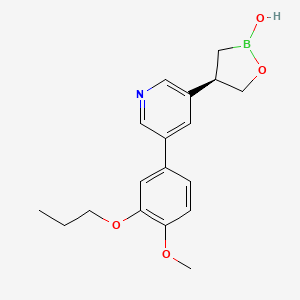

PF-07038124

Description

Properties

CAS No. |

2415085-44-6 |

|---|---|

Molecular Formula |

C18H22BNO4 |

Molecular Weight |

327.2 g/mol |

IUPAC Name |

3-[(4R)-2-hydroxyoxaborolan-4-yl]-5-(4-methoxy-3-propoxyphenyl)pyridine |

InChI |

InChI=1S/C18H22BNO4/c1-3-6-23-18-8-13(4-5-17(18)22-2)14-7-15(11-20-10-14)16-9-19(21)24-12-16/h4-5,7-8,10-11,16,21H,3,6,9,12H2,1-2H3/t16-/m0/s1 |

InChI Key |

KXVKOYCGACSUPP-INIZCTEOSA-N |

Isomeric SMILES |

B1(C[C@@H](CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |

Canonical SMILES |

B1(CC(CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of PF-07038124 in Psoriasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of PF-07038124, a novel topical therapeutic agent for the treatment of plaque psoriasis. We delve into its molecular interactions, the signaling pathways it modulates, and the clinical evidence supporting its efficacy. This document is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of dermatological therapies.

Introduction to this compound

This compound is a potent, oxaborole-based topical inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade that characterizes psoriasis, a chronic autoimmune condition leading to the hyperproliferation of keratinocytes and the formation of erythematous, scaly plaques.[2] By targeting PDE4, this compound offers a non-steroidal approach to managing mild to moderate plaque psoriasis.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes, including the regulation of inflammation.[3]

By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels within immune cells and keratinocytes.[4] This elevation of cAMP triggers a cascade of downstream signaling events that collectively result in a potent anti-inflammatory effect.

Downstream Signaling: The cAMP-PKA-CREB Pathway

The accumulation of intracellular cAMP activates Protein Kinase A (PKA).[5] Activated PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor.[2][6] Phosphorylated CREB translocates to the nucleus where it binds to cAMP response elements (CREs) in the promoter regions of target genes.[2][6] This binding modulates the transcription of various genes, leading to:

-

Downregulation of Pro-inflammatory Cytokines: The cAMP-PKA-CREB pathway ultimately suppresses the production of key pro-inflammatory cytokines implicated in the pathogenesis of psoriasis, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), Interleukin-23 (IL-23), and Interferon-gamma (IFN-γ).[7]

-

Upregulation of Anti-inflammatory Cytokines: Conversely, this pathway enhances the expression of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).[7]

-

Inhibition of the NF-κB Pathway: Increased cAMP levels have also been shown to interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7]

The net effect of these molecular changes is a significant reduction in the inflammatory response that drives psoriatic plaque formation.

Quantitative Data: In Vitro Activity and Clinical Efficacy

In Vitro Potency

Preclinical studies have demonstrated the potent inhibitory activity of this compound.

| Target | IC50 Value |

| PDE4B2 | 0.5 nM |

| IL-13 release | 125 nM |

| IL-4 release | 4.1 nM |

| IFNγ release | 1.06 nM |

Source: MedchemExpress

Phase 2a Clinical Trial Efficacy (NCT04664153)

A phase 2a, randomized, double-blind, vehicle-controlled clinical trial evaluated the efficacy and safety of this compound 0.01% topical ointment in patients with mild to moderate plaque psoriasis.[8][9]

Primary Endpoint: Psoriasis Area and Severity Index (PASI) Score

| Timepoint | This compound (n=17) | Vehicle (n=17) | Difference (90% CI) | P-value |

| Week 6 (Change from Baseline) | -4.8 | 0.1 | -4.9 (-7.0 to -2.8) | < .001 |

Source: JAMA Dermatology[8]

Secondary Endpoints

| Endpoint | This compound | Vehicle | Difference (90% CI) | P-value |

| Proportion of patients achieving PASI-75 at Week 6 | 35.3% | 5.9% | 29.4% (4.7% to 52.5%) | .02 |

| Proportion of patients achieving PGA score of clear (0) or almost clear (1) with ≥2-point reduction at Week 4 | 17.6% | 0% | 17.6% (6.7% to 36.4%) | .04 |

PGA: Physician's Global Assessment Source: JAMA Dermatology[8]

Experimental Protocols: Phase 2a Clinical Trial (NCT04664153)

The following provides a detailed methodology for the key clinical trial cited.

Study Design: A phase 2a, randomized, double-blind, vehicle-controlled, parallel-group study.[9]

Patient Population:

-

Ages 18 to 70 years.[9]

-

Diagnosis of plaque psoriasis for at least 6 months.[9]

-

Physician's Global Assessment (PGA) score of 2 (mild) or 3 (moderate).[9]

-

Body surface area (BSA) involvement of 5% to 15% (excluding the scalp).[9]

Treatment Regimen:

-

Patients were randomized 1:1 to receive either this compound 0.01% topical ointment or a matching vehicle ointment.[9]

-

The assigned treatment was applied once daily for 6 weeks.[9]

Primary Efficacy Endpoint:

-

The percent change from baseline in the Psoriasis Area and Severity Index (PASI) total score at week 6.[9]

Secondary Efficacy Endpoints:

-

Proportion of patients achieving at least a 75% reduction in PASI score (PASI-75) from baseline at each study visit.[9]

-

Proportion of patients with a PGA score of clear (0) or almost clear (1) and at least a 2-point improvement from baseline at each study visit.[9]

Safety Assessments:

-

Incidence of treatment-emergent adverse events (TEAEs), including application site reactions.[8]

-

Clinically significant changes in vital signs, electrocardiography, and laboratory tests.[9]

Safety and Tolerability

In the phase 2a clinical trial, this compound was well-tolerated.[8] The number of patients experiencing treatment-emergent adverse events was comparable between the this compound and vehicle groups.[10] Notably, there were no application site reactions, such as burning or stinging, reported in the this compound group.[1]

| Adverse Event Profile | This compound (n=17) | Vehicle (n=17) |

| Patients with at least one TEAE | 3 (17.6%) | 6 (35.3%) |

| Application Site Reactions | 0 | Not Reported |

| Treatment-Related TEAEs | 0 | 2 (11.8%) |

TEAE: Treatment-Emergent Adverse Event Source: JAMA Dermatology, LiVDerm[1][8]

Conclusion

This compound is a potent topical PDE4 inhibitor that demonstrates a clear mechanism of action in psoriasis by increasing intracellular cAMP levels, leading to the modulation of key inflammatory pathways. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. The robust efficacy and favorable safety profile observed in the phase 2a clinical trial underscore the potential of this compound as a valuable therapeutic option for patients with mild to moderate plaque psoriasis. Further long-term studies in larger patient populations will be crucial to confirm its sustained efficacy and safety.[1]

References

- 1. hcplive.com [hcplive.com]

- 2. researchgate.net [researchgate.net]

- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Efficacy and Safety of this compound in Patients With Atopic Dermatitis and Plaque Psoriasis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajmc.com [ajmc.com]

- 10. physiciansweekly.com [physiciansweekly.com]

The Role of PF-07038124 in Modulating the cAMP Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-07038124 is a novel, potent, and selective topical phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant efficacy in the treatment of inflammatory skin diseases such as atopic dermatitis and plaque psoriasis. Its mechanism of action is intrinsically linked to the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system crucial for regulating cellular responses, including inflammation. By inhibiting PDE4, the primary enzyme responsible for cAMP degradation in immune cells, this compound effectively increases intracellular cAMP levels. This elevation in cAMP concentration activates downstream signaling cascades, notably through Protein Kinase A (PKA), leading to a reduction in the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the interaction between this compound and the cAMP signaling pathway, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction to this compound

This compound is an oxaborole-based small molecule designed for topical administration. Its development has focused on providing a non-steroidal therapeutic option with localized activity to minimize systemic side effects. Clinical trials have shown its superiority over vehicle in reducing the severity of atopic dermatitis and plaque psoriasis.[1][2][3] The therapeutic benefit of this compound is attributed to its immunomodulatory effects, which are mediated through the potent and selective inhibition of the PDE4 enzyme.[1][2][3]

The cAMP Signaling Pathway in Immune Regulation

The cyclic AMP signaling pathway is a fundamental cellular communication system. In immune cells, the intracellular concentration of cAMP is a critical determinant of their activation state. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn stimulate adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.

The primary effector of cAMP is Protein Kinase A (PKA). Upon cAMP binding, the catalytic subunits of PKA are released and phosphorylate a multitude of substrate proteins, including transcription factors. A key transcription factor in this pathway is the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to the recruitment of co-activators and subsequent transcription of genes containing cAMP response elements (CRE) in their promoters. In the context of inflammation, the activation of the cAMP-PKA-CREB axis generally leads to the suppression of pro-inflammatory gene expression and an increase in anti-inflammatory mediators.

Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cAMP signaling by hydrolyzing cAMP to adenosine monophosphate (AMP). The PDE4 family is the predominant PDE expressed in inflammatory cells, making it a prime target for anti-inflammatory drug development.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in immune cells, such as T-cells. The resulting sustained activation of the cAMP-PKA-CREB signaling pathway culminates in the reduced production of key pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis and psoriasis, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3]

Below is a diagram illustrating the mechanism of action of this compound within the cAMP signaling pathway in a T-cell.

Caption: Mechanism of this compound in T-cells.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target/System |

| IC50 | 0.5 nM | PDE4B2 |

| IC50 | 125 nM | IL-13 Inhibition |

| IC50 | 4.1 nM | IL-4 Inhibition |

| IC50 | 1.06 nM | IFNγ Inhibition |

Data sourced from publicly available information.

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are proprietary. However, based on standard methodologies in the field, the following sections outline generalized protocols for the key assays used to determine the potency and efficacy of PDE4 inhibitors.

PDE4 Enzyme Inhibition Assay (IC50 Determination)

This assay is designed to measure the concentration of an inhibitor required to reduce the activity of the PDE4 enzyme by 50%.

Objective: To determine the IC50 value of this compound for the PDE4B2 isoform.

Materials:

-

Recombinant human PDE4B2 enzyme

-

[3H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

This compound at various concentrations

-

96-well microplates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the PDE4B2 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Initiate the reaction by adding [3H]-cAMP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer the supernatant containing [3H]-adenosine to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for PDE4 IC50 Determination.

T-Cell Based Cytokine Inhibition Assay

This assay is used to evaluate the effect of a compound on the production of specific cytokines by activated T-cells.

Objective: To determine the IC50 values of this compound for the inhibition of IL-4, IL-13, and IFNγ production in human T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

T-cell activators (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))

-

This compound at various concentrations

-

96-well cell culture plates

-

ELISA kits for IL-4, IL-13, and IFNγ

-

CO2 incubator

Protocol:

-

Isolate PBMCs or CD4+ T-cells from healthy human donor blood.

-

Plate the cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the different concentrations of this compound to the cells and pre-incubate for a short period (e.g., 1 hour) in a CO2 incubator.

-

Stimulate the T-cells by adding T-cell activators to the wells. Include an unstimulated control and a stimulated control without the inhibitor.

-

Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Measure the concentration of IL-4, IL-13, and IFNγ in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 values for each cytokine using non-linear regression analysis.

Caption: Workflow for T-Cell Cytokine Inhibition Assay.

Conclusion

This compound is a promising topical therapeutic agent that leverages a well-understood biological pathway to achieve its anti-inflammatory effects. By selectively inhibiting PDE4, it elevates intracellular cAMP levels in immune cells, leading to a downstream reduction in the production of key pro-inflammatory cytokines. This targeted mechanism of action, combined with its topical delivery, offers the potential for a favorable efficacy and safety profile in the treatment of inflammatory skin diseases. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

References

The Dawn of a New Class: A Technical Guide to the Discovery of Oxaborole Phosphodiesterase-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and development of oxaborole-based phosphodiesterase-4 (PDE4) inhibitors, a novel class of anti-inflammatory agents. From the foundational science of PDE4 signaling to the intricacies of structure-activity relationships and preclinical evaluation, this document provides a comprehensive resource for professionals in the field of drug discovery. The emergence of crisaborole as the first FDA-approved topical treatment for atopic dermatitis has solidified the therapeutic potential of this unique chemical scaffold, paving the way for a new generation of anti-inflammatory drugs.

The Central Role of Phosphodiesterase-4 in Inflammation

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), which plays a pivotal role in regulating the activity of immune cells. By degrading cAMP, PDE4 effectively dampens the body's natural anti-inflammatory responses. Elevated PDE4 activity is associated with a range of inflammatory conditions, including atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).

The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23, while promoting the synthesis of anti-inflammatory cytokines like IL-10. This modulation of the immune response forms the basis of the therapeutic utility of PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the signaling pathway affected by PDE4 inhibition.

The Oxaborole Scaffold: A Novel Approach to PDE4 Inhibition

The discovery of the benzoxaborole scaffold as a potent inhibitor of PDE4 marked a significant advancement in the field. The unique boron chemistry of these compounds allows for a distinct mechanism of interaction with the enzyme's active site. Crisaborole, the pioneering drug in this class, demonstrates how the oxaborole moiety can effectively target PDE4 and exert a potent anti-inflammatory effect.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective oxaborole PDE4 inhibitors has been driven by extensive structure-activity relationship (SAR) studies. Researchers have systematically modified the benzoxaborole core to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of Selected Oxaborole PDE4 Inhibitors

| Compound | PDE4B IC50 (nM) | TNF-α Inhibition IC50 (nM) | Reference |

| Crisaborole (AN2728) | 490 | 630 | [1] |

| AN2898 | - | - | [2] |

| Compound 31 | 0.42 | - | [2][3] |

Note: A comprehensive SAR table with a wider range of analogs is under development as more data becomes publicly available.

Preclinical Pharmacokinetic Profile

The pharmacokinetic properties of oxaborole PDE4 inhibitors are crucial for their therapeutic application, particularly for topical delivery. Crisaborole, for instance, was designed for minimal systemic exposure to reduce the risk of side effects commonly associated with oral PDE4 inhibitors, such as nausea and emesis.[2]

Table 2: Preclinical Pharmacokinetic Parameters of Selected PDE4 Inhibitors

| Compound | Route of Administration | Key Pharmacokinetic Observations | Reference |

| Crisaborole | Topical | Rapidly metabolized to inactive metabolites, minimizing systemic exposure. | [2] |

| V11294A | Oral | Peak plasma concentration achieved at 2.6 hours post-dosing with a half-life of 9.6 hours. | [4] |

| TAK-648 | Oral | Rapidly absorbed with median Tmax values ranging from 1-1.5 hours. | [5] |

Experimental Protocols for the Discovery and Evaluation of Oxaborole PDE4 Inhibitors

The identification and characterization of novel oxaborole PDE4 inhibitors rely on a series of robust in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Experimental Workflow

The discovery process for novel oxaborole PDE4 inhibitors follows a structured workflow, from initial screening to preclinical evaluation.

PDE4 Enzymatic Inhibition Assay

This assay is fundamental to determining the direct inhibitory activity of a compound against the PDE4 enzyme.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against recombinant human PDE4.

Materials:

-

Recombinant human PDE4B or PDE4D enzyme (e.g., from Sigma-Aldrich).

-

cAMP substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

-

Test compounds dissolved in DMSO.

-

A suitable assay platform, such as a fluorescence polarization (FP) or luminescence-based kit (e.g., PDE-Glo™ Phosphodiesterase Assay).

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer.

-

Add the diluted test compound to the wells.

-

Add the PDE4 enzyme to all wells except the negative control.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the kit manufacturer's instructions.

-

Add the detection reagents.

-

Read the signal (fluorescence or luminescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

TNF-α Release Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay assesses the functional anti-inflammatory activity of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on TNF-α release from stimulated human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood.

-

RPMI 1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) for cell stimulation.

-

Test compounds dissolved in DMSO.

-

Human TNF-α ELISA kit.

-

Cell culture plates and incubator.

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate the PBMCs in a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.

-

Pre-incubate the cells with serial dilutions of the test compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The discovery of oxaborole PDE4 inhibitors represents a significant milestone in the development of novel anti-inflammatory therapies. The unique properties of the oxaborole scaffold have enabled the creation of effective topical treatments with favorable safety profiles. Future research in this area will likely focus on the development of next-generation oxaborole inhibitors with enhanced potency and selectivity for specific PDE4 subtypes, potentially leading to even more effective and safer treatments for a broader range of inflammatory diseases. The continued exploration of this promising class of compounds holds the potential to deliver significant benefits to patients worldwide.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic/Pharmacodynamic Modeling of the PDE4 Inhibitor TAK‐648 in Type 2 Diabetes: Early Translational Approaches for Human Dose Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Target Validation of PF-07038124 in Inflammatory Skin Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-07038124 is a novel, topically administered, oxaborole-based small molecule inhibitor of phosphodiesterase 4 (PDE4) currently under investigation for the treatment of inflammatory skin diseases, including atopic dermatitis (AD) and plaque psoriasis. This document provides a comprehensive technical overview of the target validation for this compound, summarizing its mechanism of action, preclinical data, and clinical trial findings. The potent and selective inhibition of PDE4, a key enzyme in the inflammatory cascade, by this compound leads to the suppression of pro-inflammatory mediators and demonstrates significant clinical efficacy and a favorable safety profile in patients with mild to moderate disease.

Introduction: The Role of PDE4 in Inflammatory Skin Disease

Inflammatory skin diseases such as atopic dermatitis and plaque psoriasis are chronic conditions characterized by immune dysregulation.[1] A central signaling pathway implicated in these diseases is the cyclic adenosine monophosphate (cAMP) pathway.[2] PDE4 is a critical enzyme that degrades cAMP, and its expression is upregulated in the skin of patients with these conditions.[2] Reduced intracellular cAMP levels contribute to the production of pro-inflammatory cytokines.[2] By inhibiting PDE4, intracellular cAMP levels are increased, which in turn modulates the inflammatory response, making PDE4 a compelling therapeutic target.[1]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the PDE4 enzyme, with specific activity against the PDE4B2 isoform.[3] Inhibition of PDE4B2 by this compound blocks the hydrolysis of cAMP, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, primarily Protein Kinase A (PKA), which in turn modulates gene transcription to suppress the production of multiple pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFNγ).[1][3] This targeted immunomodulatory activity is believed to be the primary mechanism driving the therapeutic benefit of this compound in inflammatory skin diseases.[1]

Signaling Pathway

Data Presentation

Preclinical Efficacy

The inhibitory activity of this compound was assessed in vitro against the PDE4B2 enzyme and its ability to suppress cytokine production.

| Target | IC50 (nM) |

| PDE4B2 | 0.5[3] |

| IL-4 Inhibition | 4.1[3] |

| IL-13 Inhibition | 125[3] |

| IFNγ Inhibition | 1.06[3] |

| Table 1: Preclinical Inhibitory Activity of this compound. |

Clinical Efficacy (Phase 2a Study NCT04664153)

A randomized, double-blind, vehicle-controlled Phase 2a clinical trial evaluated the efficacy and safety of this compound 0.01% ointment applied once daily for 6 weeks in patients with mild to moderate atopic dermatitis or plaque psoriasis.[1]

Atopic Dermatitis

| Endpoint (Week 6) | This compound (n=36) | Vehicle (n=34) | Difference | p-value |

| Mean % Change from Baseline in EASI Score | -74.9%[1] | -35.5%[1] | -39.4%[1] | <0.001[1] |

| Table 2: Efficacy of this compound in Atopic Dermatitis. |

Plaque Psoriasis

| Endpoint (Week 6) | This compound (n=17) | Vehicle (n=17) | Difference | p-value |

| Mean Change from Baseline in PASI Score | -4.8[4] | 0.1[4] | -4.9[4] | <0.001[4] |

| Table 3: Efficacy of this compound in Plaque Psoriasis. |

Clinical Safety (Phase 2a Study NCT04664153)

Treatment-emergent adverse events (TEAEs) were comparable between the this compound and vehicle groups, with no application site reactions reported in the active treatment arms.[1]

| Indication | This compound | Vehicle |

| Atopic Dermatitis | 25.0% (9/36)[1] | 26.5% (9/34)[1] |

| Plaque Psoriasis | 17.6% (3/17)[4] | 35.3% (6/17)[4] |

| Table 4: Incidence of Treatment-Emergent Adverse Events. |

Experimental Protocols

Preclinical T-cell Based Assay for Cytokine Inhibition (Representative Protocol)

While the specific protocol used for this compound is proprietary, a representative method for assessing the impact of a compound on T-cell cytokine production is as follows:

-

T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are then purified using magnetic-activated cell sorting (MACS).

-

T-Cell Culture and Stimulation: Purified CD4+ T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the T-cell cultures at various concentrations. A vehicle control is run in parallel.

-

Cytokine Measurement: After a 24-48 hour incubation period, the cell culture supernatant is collected. The concentrations of key cytokines (e.g., IL-4, IL-13, IFNγ) are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for each cytokine is calculated by plotting the percent inhibition of cytokine production against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Phase 2a Clinical Trial (NCT04664153) Protocol

-

Study Design: A Phase 2a, randomized, double-blind, vehicle-controlled, parallel-group, multi-center "basket" study.[1]

-

Population: Adult patients (18-70 years) with mild to moderate atopic dermatitis or mild to moderate plaque psoriasis.[4]

-

Inclusion Criteria (Atopic Dermatitis):

-

Inclusion Criteria (Plaque Psoriasis):

-

Intervention:

-

Primary Endpoints:

-

Safety Assessments: Monitoring of treatment-emergent adverse events, including application site reactions, vital signs, electrocardiography, and laboratory tests.[1] Plasma concentrations of this compound were also measured.[1]

Conclusion

The available preclinical and clinical data provide strong validation for PDE4 as a therapeutic target in inflammatory skin diseases. This compound has demonstrated potent and selective inhibition of PDE4, leading to a significant reduction in key pro-inflammatory cytokines. The Phase 2a clinical trial results in both atopic dermatitis and plaque psoriasis show that topical application of this compound is associated with statistically significant and clinically meaningful improvements in disease severity. Furthermore, the treatment was well-tolerated, with a favorable safety profile and no application site reactions. These findings support the continued development of this compound as a promising topical therapy for patients with inflammatory skin diseases.

References

Preclinical Profile of PF-07038124: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07038124 is a novel, potent, and selective topical phosphodiesterase 4 (PDE4) inhibitor under development for the treatment of inflammatory skin diseases such as atopic dermatitis and plaque psoriasis. As an oxaborole-based compound, it is designed for targeted local activity with minimal systemic exposure. This technical guide provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The information is curated to provide researchers and drug development professionals with a thorough understanding of the preclinical foundation for the clinical development of this compound.

Introduction

Inflammatory skin diseases, including atopic dermatitis and plaque psoriasis, are characterized by complex immunological dysregulation. Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP), is a key regulator of inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This compound is a second-generation topical PDE4 inhibitor designed to offer improved efficacy and safety. This document summarizes the critical preclinical data that form the basis of its therapeutic potential.

Mechanism of Action

This compound is a potent inhibitor of the PDE4 enzyme, with high selectivity for the PDE4B2 isoform.[1] The inhibition of PDE4B2 in immune cells leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which subsequently modulates the transcription of various genes involved in the inflammatory cascade. The primary mechanism involves the downregulation of pro-inflammatory cytokines and other mediators, thereby reducing the inflammatory response in the skin.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Caption: this compound inhibits PDE4, increasing cAMP and reducing pro-inflammatory cytokine production.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.

PDE4B2 Enzyme Inhibition

Experimental Protocol: The inhibitory activity of this compound against the PDE4B2 enzyme was assessed using a biochemical assay. The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by recombinant human PDE4B2. The reaction is performed in the presence of varying concentrations of the inhibitor. The fluorescence polarization of the reaction mixture is measured to determine the extent of substrate hydrolysis, and the IC50 value is calculated from the dose-response curve.

Data:

| Compound | Target | IC50 (nM) |

| This compound | PDE4B2 | 0.5 |

Table 1: In vitro inhibitory activity of this compound against PDE4B2.[1]

Cytokine Inhibition in T-cell Based Assays

Experimental Protocol: The immunomodulatory activity of this compound was evaluated in T-cell based assays. Human peripheral blood mononuclear cells (PBMCs) were stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound. After a defined incubation period, the supernatant was collected, and the levels of key cytokines, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFNγ), were quantified using enzyme-linked immunosorbent assay (ELISA). The IC50 values for the inhibition of each cytokine were then determined.

Data:

| Compound | Cytokine | IC50 (nM) |

| This compound | IL-4 | 4.1 |

| This compound | IL-13 | 125 |

| This compound | IFNγ | 1.06 |

Table 2: In vitro inhibitory activity of this compound on cytokine production.[1]

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data from in vivo animal models are not yet publicly available in the reviewed literature. However, the clinical trial data in humans suggests that systemic absorption of topically applied this compound is low.

Preclinical Safety and Toxicology

Comprehensive preclinical safety and toxicology data are not yet publicly available. The available clinical data indicates that topical this compound is well-tolerated with no significant application site reactions reported.

Experimental Workflows

The following diagram outlines the general experimental workflow for the in vitro characterization of this compound.

Caption: Workflow for in vitro enzymatic and cell-based assays of this compound.

Conclusion

The available preclinical data for this compound demonstrate its potent and selective inhibition of PDE4B2 and its ability to suppress the production of key pro-inflammatory cytokines in vitro. These findings provide a strong rationale for its development as a topical treatment for inflammatory skin diseases. While detailed in vivo preclinical data on efficacy, pharmacokinetics, and toxicology are not yet in the public domain, the promising in vitro profile, coupled with favorable early clinical results, positions this compound as a significant potential addition to the therapeutic landscape for atopic dermatitis and psoriasis. Further publication of preclinical studies will be critical to fully elucidating its pharmacological profile.

References

In Vitro Characterization of PF-07038124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-07038124 is a novel, potent, oxaborole-based small molecule inhibitor of phosphodiesterase 4 (PDE4), specifically targeting the PDE4B2 isoform. Developed for topical administration, it is under investigation for the treatment of inflammatory skin diseases such as atopic dermatitis and plaque psoriasis. This document provides a technical overview of the in vitro characterization of this compound, summarizing key quantitative data, outlining putative experimental protocols for its evaluation, and illustrating the associated biological pathways and experimental workflows. The information presented is intended to provide a scientific foundation for researchers and drug development professionals working with this or similar compounds.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It hydrolyzes cAMP, a key second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, intracellular cAMP levels are increased, leading to the suppression of pro-inflammatory mediators. This compound has been designed as a potent inhibitor of PDE4, with demonstrated immunomodulatory activity in T-cell-based assays, contributing to the inhibition of key cytokines such as interleukin-4 (IL-4) and IL-13.[1][2][3] Its oxaborole chemical scaffold is a key feature, and it is being developed as a "soft drug," designed for rapid metabolic deactivation upon systemic absorption to minimize side effects while maintaining local efficacy in the skin.

Quantitative In Vitro Data

The following tables summarize the key in vitro inhibitory activities of this compound that have been publicly disclosed.

Table 1: Biochemical Potency against PDE4B2

| Target | IC50 (nM) | Assay Type |

| PDE4B2 | 0.5 | Biochemical |

Table 2: Inhibitory Activity against Cytokine Release

| Cytokine | IC50 (nM) | Assay Type |

| IL-13 | 125 | Cell-Based |

| IL-4 | 4.1 | Cell-Based |

| IFNγ | 1.06 | Cell-Based |

Note: Detailed selectivity data for this compound against other PDE isoforms has not been made publicly available.

Signaling Pathway and Experimental Workflows

PDE4 Signaling Pathway

The following diagram illustrates the mechanism of action of a PDE4 inhibitor like this compound in modulating the inflammatory response.

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Illustrative Experimental Workflows

The following diagrams provide a generalized overview of the workflows for key in vitro assays.

Caption: Generalized workflow for a biochemical IC50 determination assay.

Caption: Generalized workflow for a cell-based cytokine inhibition assay.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on standard methodologies for the in vitro characterization of PDE4 inhibitors. The specific protocols used for the characterization of this compound have not been publicly disclosed.

PDE4B2 Biochemical Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the human PDE4B2 enzyme.

Materials:

-

Recombinant human PDE4B2 enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

This compound, serially diluted in DMSO

-

Stop solution (e.g., 100 mM EDTA)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PDE4B2 enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature, protected from light.

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence polarization or intensity on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Cytokine Release Assay

Objective: To determine the IC50 of this compound for the inhibition of pro-inflammatory cytokine release from activated human immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donors

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum and antibiotics

-

Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies, or lipopolysaccharide)

-

This compound, serially diluted in DMSO

-

96-well cell culture plates

-

ELISA or Luminex kits for the detection of human IL-4, IL-13, and IFNγ

-

Centrifuge

-

CO2 incubator

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the cells in complete RPMI-1640 medium and seed them into a 96-well plate at a density of, for example, 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound or vehicle control to the appropriate wells and pre-incubate the cells for a defined period (e.g., 1 hour) at 37°C in a 5% CO2 atmosphere.

-

Add the stimulating agents to the wells to induce cytokine production.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of IL-4, IL-13, and IFNγ in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine release for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The in vitro data available for this compound characterize it as a highly potent inhibitor of PDE4B2 with immunomodulatory effects demonstrated by its inhibition of key pro-inflammatory cytokines in cell-based assays. These findings provide a strong rationale for its clinical development as a topical treatment for inflammatory skin conditions. Further disclosure of its selectivity profile against other PDE isoforms would provide a more complete understanding of its pharmacological profile. The illustrative protocols provided herein offer a framework for the in vitro assessment of this and similar molecules.

References

The Inhibition of Pro-inflammatory Cytokines by PF-07038124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PF-07038124, a topical phosphodiesterase 4 (PDE4) inhibitor, with a focus on its role in the inhibition of pro-inflammatory cytokines. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core biological and experimental processes.

Introduction to this compound

This compound is a novel, oxaborole-based small molecule designed for the topical treatment of inflammatory skin diseases such as atopic dermatitis and plaque psoriasis.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[3] By inhibiting PDE4, this compound modulates the immune response, leading to a reduction in the production of key pro-inflammatory cytokines.[1][3]

Quantitative Data: Inhibitory Activity and Clinical Efficacy

The following tables summarize the key quantitative data regarding the in vitro inhibitory activity of this compound and its clinical efficacy in a phase 2a clinical trial.

Table 1: In Vitro Inhibitory Activity of this compound [4]

| Target | IC50 (nM) |

| PDE4B2 | 0.5 |

| IL-13 | 125 |

| IL-4 | 4.1 |

| IFNγ | 1.06 |

Table 2: Efficacy of Topical this compound (0.01%) in a 6-Week Phase 2a Clinical Trial [5][6]

| Indication | Primary Endpoint | This compound | Vehicle | P-value |

| Atopic Dermatitis | Percent change from baseline in EASI score | -74.9% | -35.5% | < .001 |

| Plaque Psoriasis | Change from baseline in PASI score | -4.8 | +0.1 | < .001 |

EASI: Eczema Area and Severity Index; PASI: Psoriasis Area and Severity Index

Signaling Pathway of this compound Action

This compound exerts its anti-inflammatory effects by modulating the cyclic adenosine monophosphate (cAMP) signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Mechanism of action of this compound in inhibiting pro-inflammatory cytokine production.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PDE4B2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE4B2 enzyme.

Materials:

-

Recombinant human PDE4B2 enzyme

-

[3H]-cAMP (radiolabeled cyclic AMP)

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Microplates (e.g., 96-well or 384-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer to achieve the desired final concentrations.

-

In a microplate, combine the recombinant PDE4B2 enzyme, [3H]-cAMP, and the diluted this compound or vehicle control (DMSO in assay buffer).

-

Initiate the enzymatic reaction by adding the substrate ([3H]-cAMP).

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding SPA beads. The beads will bind to the product of the reaction, [3H]-AMP.

-

Allow the beads to settle.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [3H]-AMP produced.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

T-Cell Based Cytokine Inhibition Assay

Objective: To determine the IC50 of this compound on the production of IL-4, IL-13, and IFNγ from activated human T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin/streptomycin)

-

T-cell activators (e.g., anti-CD3/CD28 coated beads or soluble antibodies)

-

This compound stock solution (in DMSO)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies against IL-4, IL-13, and IFNγ

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation. Optionally, further purify CD4+ T-cells using magnetic-activated cell sorting (MACS).

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Activate the T-cells by adding anti-CD3/CD28 coated beads or soluble antibodies.

-

Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

-

For the final 4-6 hours of incubation, add a protein transport inhibitor to allow for intracellular accumulation of cytokines.

-

Harvest the cells and stain for surface markers (e.g., CD4) if desired.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular cytokines using fluorochrome-conjugated anti-IL-4, anti-IL-13, and anti-IFNγ antibodies.

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of cytokine-producing cells in the presence of different concentrations of this compound.

-

Calculate the IC50 value for the inhibition of each cytokine.

Phase 2a Clinical Trial Protocol (NCT04664153)

Objective: To assess the efficacy, safety, tolerability, and pharmacokinetics of topical this compound in patients with mild to moderate atopic dermatitis or plaque psoriasis.

Study Design:

-

A randomized, double-blind, vehicle-controlled, parallel-group study.

-

Conducted at 34 sites across 4 countries.

Participant Population:

-

Adults aged 18-70 years.

-

Diagnosed with mild to moderate atopic dermatitis (EASI score) or plaque psoriasis (PASI score).

-

Specific body surface area involvement criteria for each condition.

Intervention:

-

This compound (0.01%) topical ointment or a vehicle control ointment.

-

Applied once daily for 6 weeks.

Primary Endpoints:

-

For atopic dermatitis: Percent change from baseline in the Eczema Area and Severity Index (EASI) total score at week 6.

-

For plaque psoriasis: Change from baseline in the Psoriasis Area and Severity Index (PASI) score at week 6.

Secondary Endpoints:

-

Proportion of patients achieving a certain percentage of improvement in EASI or PASI scores (e.g., EASI-75, PASI-75).

-

Change in Investigator's Global Assessment (IGA) or Physician's Global Assessment (PGA) scores.

-

Safety and tolerability assessments, including the incidence of treatment-emergent adverse events.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for in vitro screening of this compound and the logical flow of the clinical trial.

Caption: A generalized workflow for the in vitro screening of this compound.

References

- 1. lerner.ccf.org [lerner.ccf.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Dynabeads Human T-Activator CD3/CD28 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

The Role of PDE4B2 in Dermatological Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4B2 (PDE4B2) has emerged as a critical regulator of inflammatory processes in a variety of dermatological conditions, including atopic dermatitis and psoriasis. As a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), its activity directly influences the intracellular signaling cascades that govern the production of pro-inflammatory and anti-inflammatory mediators. This technical guide provides an in-depth exploration of the function of PDE4B2 in skin inflammation, detailing its signaling pathways, the therapeutic implications of its inhibition, and the experimental methodologies used to investigate its role. Quantitative data from key studies are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction: The PDE4 Superfamily and the Significance of PDE4B2

The phosphodiesterase (PDE) superfamily comprises 11 families of enzymes that hydrolyze cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP). The PDE4 family, which consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP. These subtypes are encoded by distinct genes and give rise to multiple splice variants, leading to a diverse array of isoforms with distinct tissue and cellular expression patterns, as well as unique regulatory properties.

In the context of dermatological inflammation, PDE4 enzymes are predominantly expressed in immune cells, such as T-cells, monocytes, and neutrophils, as well as in keratinocytes.[1][2] The PDE4B subfamily, and specifically the short isoform PDE4B2, is highly expressed in these inflammatory cells and is considered a major contributor to the inflammatory cascade in skin diseases.[3][4] Upregulation of PDE4B has been observed in the skin of patients with psoriasis and atopic dermatitis, making it a prime therapeutic target.[2][5]

The PDE4B2 Signaling Pathway in Inflammation

The central role of PDE4B2 in inflammation is its regulation of intracellular cAMP levels. In a pro-inflammatory state, increased PDE4B2 activity leads to the degradation of cAMP to AMP.[6] This reduction in cAMP levels relieves the inhibitory control over various pro-inflammatory signaling pathways, most notably the NF-κB pathway.[6][7] The activation of NF-κB and other transcription factors results in the increased expression and release of a wide array of pro-inflammatory cytokines and chemokines.

Conversely, inhibition of PDE4B2 leads to an accumulation of intracellular cAMP.[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[6] Activated CREB promotes the transcription of genes encoding anti-inflammatory cytokines, such as Interleukin-10 (IL-10).[8][9] Furthermore, elevated cAMP and PKA activity can suppress the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.[6] This dual action of elevating anti-inflammatory signals while suppressing pro-inflammatory ones underscores the therapeutic potential of targeting PDE4B2.

References

- 1. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice [frontiersin.org]

- 3. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcadonline.com [jcadonline.com]

- 9. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

Methodological & Application

Application Notes and Protocols for PF-07038124 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of PF-07038124, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following protocols are designed to enable the assessment of its biochemical and cell-based activity, particularly its impact on immune cell function.

Introduction

This compound is an oxaborole-based small molecule inhibitor of phosphodiesterase 4 (PDE4), with high selectivity for the PDE4B2 isoform. By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses. Elevated intracellular cAMP levels lead to the suppression of pro-inflammatory mediators, making PDE4 inhibitors a therapeutic target for inflammatory skin diseases such as atopic dermatitis and plaque psoriasis.[1][2][3][4][5] this compound has demonstrated immunomodulatory activity in T-cell-based assays, including the inhibition of cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][4][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| PDE4B2 | 0.5 | Biochemical Assay |

| IL-13 | 125 | Cell-Based Cytokine Inhibition |

| IL-4 | 4.1 | Cell-Based Cytokine Inhibition |

| IFNγ | 1.06 | Cell-Based Cytokine Inhibition |

Data sourced from MedchemExpress.[1]

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Protocols

PDE4B2 Biochemical Inhibition Assay

This protocol describes a fluorescence polarization (FP) assay to determine the in vitro inhibitory activity of this compound against the PDE4B2 enzyme.

Principle: The assay measures the hydrolysis of a fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM) by PDE4B2. The product, AMP-FAM, is captured by a binding agent, resulting in a high fluorescence polarization signal. Inhibition of PDE4B2 by this compound leads to a decrease in the FP signal.

Materials:

-

Recombinant human PDE4B2 enzyme

-

FAM-Cyclic-3´,5´-AMP

-

PDE Assay Buffer

-

Binding Agent

-

This compound

-

96-well black, low-binding microtiter plates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in PDE Assay Buffer containing a final concentration of 1% DMSO.

-

Reagent Preparation:

-

Dilute FAM-Cyclic-3´,5´-AMP to the working concentration in PDE Assay Buffer.

-

Dilute recombinant PDE4B2 to the working concentration in PDE Assay Buffer.

-

-

Assay Plate Setup:

-

Add 25 µL of the diluted FAM-Cyclic-3´,5´-AMP to all wells.

-

Add 5 µL of the this compound serial dilutions or vehicle control (1% DMSO in PDE Assay Buffer) to the respective wells.

-

To initiate the reaction, add 20 µL of the diluted PDE4B2 enzyme to all wells except the "no enzyme" control. Add 20 µL of PDE Assay Buffer to the "no enzyme" control wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Binding Agent Addition: Add 100 µL of the diluted Binding Agent to all wells.

-

Second Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

Measurement: Read the fluorescence polarization on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Caption: Workflow for the PDE4B2 biochemical assay.

Cell-Based cAMP Measurement Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound in a cellular context.

Principle: This assay utilizes a cell line (e.g., HEK293T) engineered to express a reporter that generates a luminescent or fluorescent signal in response to changes in intracellular cAMP concentration. This compound will inhibit the endogenous PDE4, leading to an accumulation of cAMP and a corresponding change in the reporter signal.

Materials:

-

HEK293T cells expressing a cAMP reporter (e.g., GloSensor™)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Forskolin (an adenylate cyclase activator)

-

This compound

-

96-well white, clear-bottom cell culture plates

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Incubate for a specified time (e.g., 30 minutes).

-

-

cAMP Stimulation:

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

-

Signal Detection:

-

Following a short incubation (e.g., 15-30 minutes), measure the luminescent or fluorescent signal according to the reporter system's instructions.

-

-

Data Analysis:

-

Normalize the signal to a vehicle control and calculate the fold change in cAMP levels.

-

Determine the EC50 of this compound for cAMP accumulation.

-

Caption: Workflow for the cell-based cAMP assay.

T-Cell Cytokine Inhibition Assay

This protocol is for assessing the immunomodulatory effect of this compound by measuring the inhibition of cytokine production from activated T-cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated to produce cytokines. The ability of this compound to inhibit the release of pro-inflammatory cytokines (e.g., IL-4, IL-13, IFNγ) is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

This compound

-

96-well cell culture plates

-

ELISA or multiplex assay kits for IL-4, IL-13, and IFNγ

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood and resuspend in complete RPMI-1640 medium.

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate to remove unbound antibody.

-

Assay Setup:

-

Add the PBMC suspension to the coated plate.

-

Add serial dilutions of this compound or vehicle control.

-

Add soluble anti-CD28 antibody to all wells to co-stimulate the T-cells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Measurement:

-

Perform ELISA or a multiplex assay on the collected supernatants to quantify the concentrations of IL-4, IL-13, and IFNγ according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of each cytokine at different concentrations of this compound.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Caption: Workflow for T-cell cytokine inhibition assay.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. mediomics.com [mediomics.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for PF-07038124 Cell-Based Assay for Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07038124 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP levels are associated with the suppression of inflammatory responses.[1] Specifically, PDE4 inhibition has been shown to downregulate the production of pro-inflammatory cytokines.[1][2] this compound demonstrates inhibitory activity against key cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFNγ), making it a compound of interest for immunomodulatory therapies.

This document provides detailed protocols for two distinct cell-based assays designed to evaluate the in vitro efficacy of this compound in modulating cytokine release: a Human Whole Blood Assay for Tumor Necrosis Factor-alpha (TNF-α) release and a Peripheral Blood Mononuclear Cell (PBMC) Assay for a broader cytokine panel (IL-4, IL-13, and IFNγ). These assays are crucial for characterizing the anti-inflammatory profile of this compound and similar PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

Caption: Signaling pathway of this compound in inhibiting cytokine release.

Data Presentation

The inhibitory activity of this compound on cytokine release is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cytokine | IC50 (nM) |

| IL-13 | 125 |

| IL-4 | 4.1 |

| IFNγ | 1.06 |

Experimental Protocols

Protocol 1: Human Whole Blood Assay for TNF-α Release

This protocol is designed to assess the effect of this compound on lipopolysaccharide (LPS)-stimulated TNF-α release in human whole blood.

Materials:

-

Fresh human whole blood collected in sodium heparin tubes

-

This compound

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the human whole blood TNF-α release assay.

Procedure:

-

Blood Collection and Dilution: Collect fresh human whole blood into tubes containing sodium heparin. Dilute the blood 1:1 with RPMI 1640 medium.

-

Plating: Add 180 µL of the diluted whole blood to each well of a 96-well flat-bottom plate.

-

Compound Preparation and Addition: Prepare serial dilutions of this compound in RPMI 1640 containing 0.5% DMSO. Add 10 µL of the this compound dilutions or vehicle control (0.5% DMSO in RPMI 1640) to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Stimulation: Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For unstimulated controls, add 10 µL of RPMI 1640.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[3]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes at room temperature. Carefully collect the supernatant (plasma) without disturbing the cell pellet.

-

Cytokine Measurement: Measure the concentration of TNF-α in the collected supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer’s instructions.

Protocol 2: Human PBMC Assay for IL-4, IL-13, and IFNγ Release

This protocol is designed to evaluate the effect of this compound on cytokine release from stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Fresh human whole blood collected in sodium heparin tubes

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Phytohemagglutinin (PHA)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates (U-bottom)

-

Human IL-4, IL-13, and IFNγ ELISA kits

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the human PBMC cytokine release assay.

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to standard protocols.[4]

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

Plate Coating (for anti-CD3/CD28 stimulation): Coat the wells of a 96-well U-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding the cells.

-

Plating: Add 100 µL of the PBMC suspension to each well.

-

Compound Preparation and Addition: Prepare serial dilutions of this compound in complete RPMI 1640 containing 0.5% DMSO. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Stimulation:

-

For anti-CD3/CD28 stimulation: Add 50 µL of soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the anti-CD3 coated wells.

-

For PHA stimulation: Add 50 µL of PHA (e.g., 5 µg/mL) to the wells.

-

For unstimulated controls, add 50 µL of complete RPMI 1640.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes at room temperature. Carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentrations of IL-4, IL-13, and IFNγ in the collected supernatants using commercially available ELISA kits, following the manufacturers’ instructions.[5][6][7]

Data Analysis

-

Standard Curve Generation: For each ELISA plate, generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.

-

Cytokine Concentration Calculation: Determine the concentration of each cytokine in the unknown samples by interpolating their absorbance values from the standard curve.

-

Inhibition Calculation: Calculate the percentage of cytokine release inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Cytokine concentration with this compound / Cytokine concentration with vehicle control)] x 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC50 value.

Conclusion

The provided protocols offer robust and reproducible methods for assessing the in vitro immunomodulatory activity of this compound. The whole blood assay provides a more physiologically relevant system, while the PBMC assay allows for the investigation of specific T-cell responses. These assays are essential tools for the preclinical evaluation of PDE4 inhibitors and other potential anti-inflammatory compounds.

References

- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PBMC isolation and cytokine assays made easy. | Revvity [revvity.com]

- 5. content.abcam.com [content.abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rndsystems.com [rndsystems.com]

Application Notes and Protocols for Preclinical Efficacy Testing of PF-07038124 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07038124 is a potent, topical, oxaborole-based phosphodiesterase 4 (PDE4) inhibitor under development for the treatment of inflammatory skin diseases such as atopic dermatitis (AD) and plaque psoriasis.[1][2][3][4] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of pro-inflammatory cytokines, including interleukin-4 (IL-4) and IL-13, key mediators in the pathophysiology of these conditions.[1][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of atopic dermatitis and plaque psoriasis.

Mechanism of Action: PDE4 Inhibition

The therapeutic effect of this compound is derived from its inhibition of the PDE4 enzyme. This enzyme is responsible for the degradation of cAMP, a critical second messenger in various cells, including immune cells. Elevated cAMP levels lead to a downstream cascade that suppresses the production of multiple pro-inflammatory cytokines.

Animal Models for Atopic Dermatitis (AD)

Oxazolone-Induced Atopic Dermatitis in Mice

The oxazolone (OXA)-induced dermatitis model is a widely used and robust model that mimics many features of human AD, particularly the Th2-dominant inflammatory response.[5][6][7]

Experimental Protocol:

-

Animals: 8-10 week old BALB/c or C57BL/6 mice.

-

Sensitization: On day 0, apply a solution of 1.5% oxazolone in acetone/olive oil to the shaved abdomen of the mice.

-

Challenge: Starting on day 7, apply a 0.5% oxazolone solution to the dorsal side of one ear, three times a week for two weeks.

-

Treatment: Beginning on day 11 (after the second challenge), topically apply this compound (e.g., 0.1%, 0.3%, 1% in a suitable vehicle) or vehicle control to the affected ear daily.

-

Endpoint Analysis: On day 21, collect samples for analysis.

Efficacy Endpoints:

-

Clinical Scoring: Assess ear thickness (using a digital caliper) and clinical signs of inflammation (erythema, edema, excoriation) at baseline and throughout the study.

-

Histopathology: Collect ear tissue for H&E staining to evaluate epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Immunohistochemistry: Stain for immune cell markers such as CD4+ (T-cells) and mast cells.

-

Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in ear tissue homogenates or serum using ELISA or qPCR.

-

Serum IgE Levels: Measure total and OVA-specific IgE levels in serum.